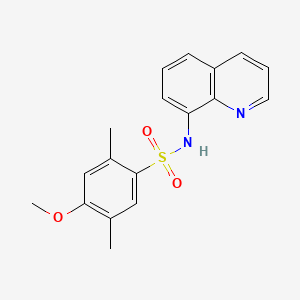
4-methoxy-2,5-dimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-2,5-dimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with methoxy, dimethyl, and quinoline groups
作用机制
Target of Action
Quinoline derivatives have been known to interact with a variety of biological targets
Mode of Action
Quinoline derivatives have been reported to exhibit a wide range of biological activities, including antifungal, anti-inflammatory, anti-diabetes, anti-alzheimer’s disease, antioxidant, and diuretic activities . The compound’s interaction with its targets and the resulting changes would depend on the specific target and the biochemical context.
Biochemical Pathways
Quinoline derivatives have been known to interact with a variety of biochemical pathways . The downstream effects would depend on the specific pathway and the context of the biochemical reaction.
Pharmacokinetics
The compound’s predicted boiling point is 4035±250 °C, and its predicted density is 1267±006 g/cm3 . These properties could potentially impact the compound’s bioavailability.
Result of Action
Quinoline derivatives have been reported to exhibit a wide range of biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2,5-dimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out in various solvents such as tetrahydrofuran or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.
化学反应分析
Types of Reactions
4-methoxy-2,5-dimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols can replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiols.
科学研究应用
4-methoxy-2,5-dimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
相似化合物的比较
Similar Compounds
Quinoline derivatives: Compounds such as quinoline and its derivatives share a similar quinoline moiety and exhibit a range of biological activities.
Sulfonamides: Other sulfonamide compounds, such as sulfanilamide, also possess antimicrobial properties and are used in medicinal chemistry.
Uniqueness
4-methoxy-2,5-dimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy and dimethyl groups on the benzene ring, along with the quinoline moiety, enhances its potential as a versatile compound in various applications.
属性
IUPAC Name |
4-methoxy-2,5-dimethyl-N-quinolin-8-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-12-11-17(13(2)10-16(12)23-3)24(21,22)20-15-8-4-6-14-7-5-9-19-18(14)15/h4-11,20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUHKAJBAPOIDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=CC3=C2N=CC=C3)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
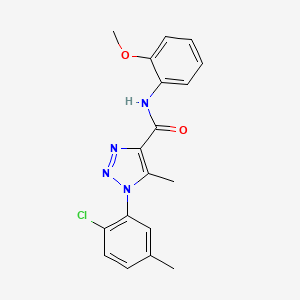
![(E)-2-(benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B6417027.png)
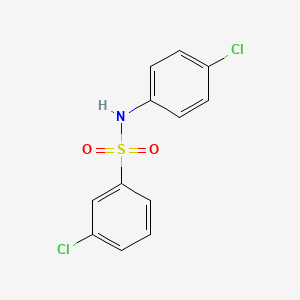

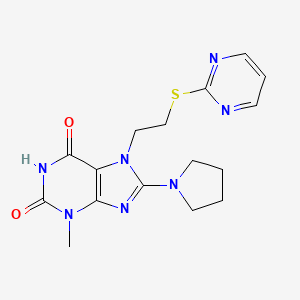
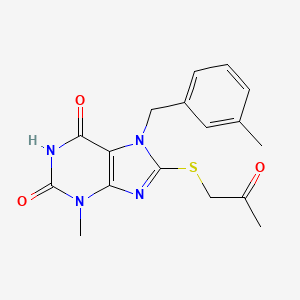
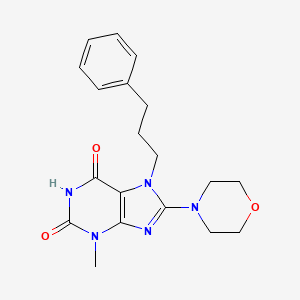
![N-benzyl-2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B6417080.png)
![2-phenyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-one](/img/structure/B6417086.png)
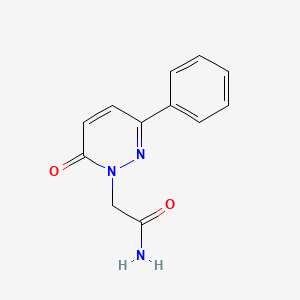
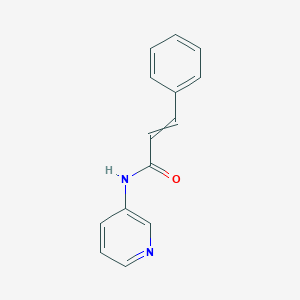
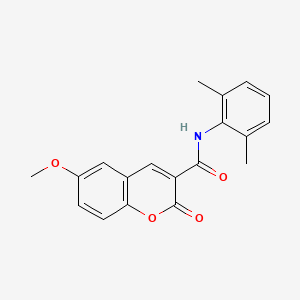
![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methylbenzamide](/img/structure/B6417109.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-cyclohexylbenzene-1-sulfonamide](/img/structure/B6417117.png)
